1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine
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Overview
Description
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine is an organic compound with the molecular formula C20H26N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine typically involves the reaction of 1-(2-phenylethyl)piperazine with 2-(4-methoxyphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 1-[2-(4-hydroxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine.
Reduction: Formation of cyclohexane derivatives of the aromatic rings.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Hydroxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine
- 1-[2-(4-Chlorophenoxy)ethyl]-4-(2-phenylethyl)piperazine
- 1-[2-(4-Methylphenoxy)ethyl]-4-(2-phenylethyl)piperazine
Uniqueness
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
This compound’s unique structure and properties make it a valuable tool in various research and industrial applications, distinguishing it from other similar piperazine derivatives.
Properties
CAS No. |
918482-15-2 |
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Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-24-20-7-9-21(10-8-20)25-18-17-23-15-13-22(14-16-23)12-11-19-5-3-2-4-6-19/h2-10H,11-18H2,1H3 |
InChI Key |
ZLDKRZOBFOKSCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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